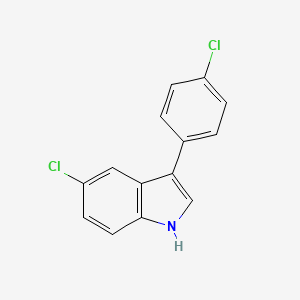

5-Chloro-3-(4-chlorophenyl)-1H-indole

CAS No.: 1984773-52-5

Cat. No.: VC8086817

Molecular Formula: C14H9Cl2N

Molecular Weight: 262.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1984773-52-5 |

|---|---|

| Molecular Formula | C14H9Cl2N |

| Molecular Weight | 262.1 g/mol |

| IUPAC Name | 5-chloro-3-(4-chlorophenyl)-1H-indole |

| Standard InChI | InChI=1S/C14H9Cl2N/c15-10-3-1-9(2-4-10)13-8-17-14-6-5-11(16)7-12(13)14/h1-8,17H |

| Standard InChI Key | VPYYQPGQWRCOKK-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CNC3=C2C=C(C=C3)Cl)Cl |

| Canonical SMILES | C1=CC(=CC=C1C2=CNC3=C2C=C(C=C3)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

-

Molecular Formula: C₁₄H₉Cl₂N

-

Molecular Weight: 274.14 g/mol

-

IUPAC Name: 5-Chloro-3-(4-chlorophenyl)-1H-indole

The compound features an indole core substituted with chlorine atoms at strategic positions (Figure 1). The 4-chlorophenyl group enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

| Property | Value/Description | Source |

|---|---|---|

| Boiling Point | 507.6 ± 50.0 °C (predicted) | |

| Density | 1.40 ± 0.1 g/cm³ (predicted) | |

| logP | ~5.3 (analogous derivatives) | |

| Hydrogen Bond Acceptors | 1 (N of indole) |

Synthesis and Derivatization

Key Synthetic Routes

-

Friedel-Crafts Acylation: Acylation of ethyl 5-chloroindole-2-carboxylate followed by reduction and hydrolysis yields intermediates for further functionalization .

-

Hemetsberger-Knittel Synthesis: Utilized for constructing the indole core via Knoevenagel condensation and thermolytic cyclization .

Example Synthesis:

-

Step 1: Friedel-Crafts acylation of 5-chloroindole-2-carboxylate with 4-chlorobenzoyl chloride.

-

Step 2: Reduction of the ketone intermediate using triethylsilane .

Common Derivatives

Physicochemical Properties

Solubility and Stability

-

Solubility: Low aqueous solubility (logSw = -6.08 for analogs) due to high lipophilicity .

-

Stability: Stable under ambient conditions but sensitive to strong acids/bases .

Spectroscopic Data

-

¹H NMR: Characteristic signals at δ 7.4–7.6 ppm (aromatic protons) and δ 11.2 ppm (indole NH) .

-

IR: Stretching vibrations at 1600 cm⁻¹ (C=C) and 750 cm⁻¹ (C-Cl) .

Pharmacological Research

Biological Targets

-

Cannabinoid CB1 Receptor: Derivatives act as allosteric modulators (e.g., ORG27569: KB = 89.1 nM) .

-

Antimicrobial Activity: Thioether derivatives show efficacy against Gram-positive bacteria (MIC = 8–16 µg/mL) .

Structure-Activity Relationships (SAR)

-

C3 Substitution: Bulky groups (e.g., 4-chlorophenyl) enhance receptor binding affinity .

-

C5 Chlorine: Critical for electronic effects; removal reduces potency by >10-fold .

Industrial and Research Applications

Pharmaceutical Intermediates

-

Used in synthesizing kinase inhibitors and antipsychotic agents .

-

Example: Key precursor for 5-chloro-N-(4-(piperidin-1-yl)phenethyl)indole-2-carboxamides .

Material Science

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume